molecular formula C9H10O5 B1381183 5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid CAS No. 1803611-08-6

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid

Cat. No. B1381183
M. Wt: 198.17 g/mol
InChI Key: QOQSZLGLNAOSHU-UHFFFAOYSA-N
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Description

“5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid” is a chemical compound with the molecular formula C9H10O5 . It has a molecular weight of 198.17 g/mol . The IUPAC name for this compound is 5-ethyl-4-methoxycarbonylfuran-2-carboxylic acid .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C9H10O5/c1-3-6-5 (9 (12)13-2)4-7 (14-6)8 (10)11/h4H,3H2,1-2H3, (H,10,11) . The Canonical SMILES representation is CCC1=C (C=C (O1)C (=O)O)C (=O)OC .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 198.05282342 g/mol . The topological polar surface area is 76.7 Ų . The heavy atom count is 14 .

Scientific Research Applications

  • Monomer and Polymer Synthesis

    • Field : Chemistry, Material Science
    • Application : 2,5-Furandicarboxylic acid, a furanic building block, is used as a polymer precursor . It’s used in the synthesis of biobased monomers and sustainable polymers .
    • Method : The synthesis of 2,5-furandicarboxylic acid involves alternative methods that are more advantageous than the conventional oxidation of 5-hydroxymethylfurfural .
    • Results : The use of 2,5-furandicarboxylic acid leads to the creation of various potential applications that arise from these furan-based materials .
  • Electrocatalytic Oxidation

    • Field : Electrochemistry
    • Application : The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a crucial process in the synthesis of important polymers such as polyesters, polyurethanes, and polyamides .
    • Method : The process involves the use of various electrode materials and reaction mechanisms, including direct and indirect oxidation .
    • Results : The development of advanced electrocatalyst materials has led to more effective energy utilization and the production of renewable resources .
  • Antitubercular Agents

    • Field : Pharmaceutical Research
    • Application : 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

5-ethyl-4-methoxycarbonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-3-6-5(9(12)13-2)4-7(14-6)8(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQSZLGLNAOSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 2
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 3
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 5
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 6
5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid

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